molecular formula C16H12N4OS B2357035 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396863-11-8

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2357035
CAS No.: 1396863-11-8
M. Wt: 308.36
InChI Key: BHGVXDSCYSRTDT-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyridine moiety linked to a benzo[d]thiazole-2-carboxamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazines. Subsequent functionalization introduces the benzo[d]thiazole-2-carboxamide group through reactions like amide coupling.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups to simpler forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using hydrogen gas or metal hydrides.

  • Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: Biologically, N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide has shown promise as a bioactive molecule. It can be used in the development of new drugs or as a tool in biological studies to understand cellular processes.

Medicine: In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo[1,5-a] core but differ in the attached groups.

  • Benzo[d]thiazole derivatives: These compounds have a benzo[d]thiazole structure but may have different substituents.

Uniqueness: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide stands out due to its specific combination of pyrazolo[1,5-a]pyridine and benzo[d]thiazole-2-carboxamide groups. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

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Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-15(16-19-12-5-1-2-7-14(12)22-16)17-9-11-10-18-20-8-4-3-6-13(11)20/h1-8,10H,9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGVXDSCYSRTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C4C=CC=CN4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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